2-hydrazinyl-6-methoxy-3-methylquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

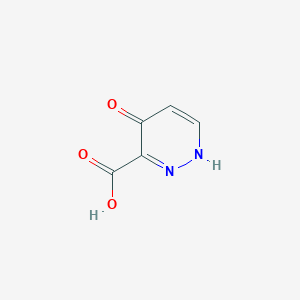

2-Hydrazinyl-6-methoxy-3-methylquinoline is an aromatic organic compound of the quinoline family. It has a molecular formula of C11H13N3O and a molar mass of 203.24 g/mol . This compound is widely used for a range of scientific experiments due to its unique properties.

Molecular Structure Analysis

The InChI code for 2-Hydrazinyl-6-methoxy-3-methylquinoline is1S/C11H13N3O.ClH/c1-7-5-8-6-9 (15-2)3-4-10 (8)13-11 (7)14-12;/h3-6H,12H2,1-2H3, (H,13,14);1H . This code provides a specific description of the molecule’s structure. For a visual representation or more detailed structural analysis, specialized chemical databases or software would be needed. Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Hydrazinyl-6-methoxy-3-methylquinoline include a molecular weight of 203.24 , and it is a solid at room temperature . For more detailed physical and chemical properties, it would be best to refer to a comprehensive chemical database or the compound’s Material Safety Data Sheet (MSDS).Applications De Recherche Scientifique

Synthesis and Structural Analysis

Structural Revision of Reaction Compounds : Ahluwalia, Kaila, and Singh (1986) revised the structure of a compound obtained from the reaction of 2-hydrazino-4-methylquinoline and acetylacetone, finding it to be 3,5-dimethyl-1-(4-methylquinolino)-pyrazole instead of the previously assigned structure (Ahluwalia, Kaila, & Singh, 1986).

Regioselective Synthesis : Chimichi, Boccalini, and Matteucci (2008) investigated the regioselective synthesis of 2,5-dihydro-4H-pyrazolo[4,3-c]quinolin-4-ones by cyclizing 3-acyl-4-methoxy-1-methylquinolinones with hydrazines (Chimichi, Boccalini, & Matteucci, 2008).

Synthesis and Transformations : Avetisyan, Aleksanyan, and Ambartsumyan (2010) synthesized 6(8)-substituted 4-hydrazino-2-methylquinolines and explored their reactions with ethyl acetoacetate and acetone, leading to various pyrazole and pyrroloquinoline derivatives (Avetisyan, Aleksanyan, & Ambartsumyan, 2010).

Chemical Reactions and Mechanistic Studies

Reaction with Trifluoromethyl-β-diketones : Aggarwal, Kumar, and Singh (2009) studied the reaction of 2-hydrazino-3-methylquinoxaline with trifluoromethyl-β-diketones, discovering the formation of unexpected products including triazoloquinolines and pyrazoles (Aggarwal, Kumar, & Singh, 2009).

Structural and Mechanistic Studies : Singh et al. (1997) analyzed the reaction of 2-hydrazino-4-methylquinoline with trifluoromethyl-β-diketones, leading to the formation of pyrazoles and dihydropyrazoles with specific regioisomeric identities (Singh et al., 1997).

Pharmacological Applications

Anticonvulsant and Analgesic Agents : Lata, Satsangi, Srivastava, and Bhargava (1982) synthesized new compounds from 2-methyl-4 hydrazino-6-methoxy-quinolines, showing anticonvulsant and analgesic activities (Lata, Satsangi, Srivastava, & Bhargava, 1982).

Antimicrobial Activities : Shaikh (2013) synthesized benzohydrazide derivatives with antimicrobial activities (Shaikh, 2013).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-hydrazinyl-6-methoxy-3-methylquinoline involves the condensation of 2-acetyl-6-methoxy-3-methylquinoline with hydrazine hydrate followed by oxidation of the resulting hydrazide.", "Starting Materials": [ "2-acetyl-6-methoxy-3-methylquinoline", "hydrazine hydrate", "sodium periodate", "sodium bicarbonate", "water", "ethyl acetate" ], "Reaction": [ "Step 1: Dissolve 2-acetyl-6-methoxy-3-methylquinoline (1.0 g, 4.2 mmol) in ethanol (10 mL) and add hydrazine hydrate (0.5 mL, 10.5 mmol). Stir the mixture at room temperature for 2 hours.", "Step 2: Filter the resulting solid and wash with water. Dry the solid under vacuum to obtain the hydrazide intermediate.", "Step 3: Dissolve the hydrazide intermediate in water (10 mL) and add sodium periodate (1.5 g, 7.0 mmol) and sodium bicarbonate (1.0 g, 11.9 mmol). Stir the mixture at room temperature for 2 hours.", "Step 4: Extract the mixture with ethyl acetate (3 x 10 mL) and combine the organic layers. Wash the organic layer with water (10 mL) and dry over anhydrous sodium sulfate.", "Step 5: Concentrate the organic layer under reduced pressure to obtain the crude product. Purify the product by column chromatography using ethyl acetate/hexanes as the eluent to obtain 2-hydrazinyl-6-methoxy-3-methylquinoline as a yellow solid (yield: 0.6 g, 50%)." ] } | |

Numéro CAS |

1017360-52-9 |

Nom du produit |

2-hydrazinyl-6-methoxy-3-methylquinoline |

Formule moléculaire |

C11H13N3O |

Poids moléculaire |

203.2 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.